molecular formula C11H11NO2 B3355646 1H-indol-2-ylmethyl acetate CAS No. 63158-55-4

1H-indol-2-ylmethyl acetate

Cat. No.: B3355646
CAS No.: 63158-55-4
M. Wt: 189.21 g/mol
InChI Key: QGCMSGQCZONNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indol-2-ylmethyl acetate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. The indole nucleus is a common structural motif in many natural and synthetic compounds, making it a crucial area of study in organic chemistry .

Preparation Methods

The synthesis of 1H-indol-2-ylmethyl acetate can be achieved through several methods. One common approach involves the acetylation of 1H-indol-2-ylmethanol using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired acetate ester .

Industrial production methods for indole derivatives often involve multi-step synthetic routes that include the formation of the indole nucleus followed by functionalization at specific positions. These methods may utilize various catalysts and reagents to achieve high yields and selectivity .

Chemical Reactions Analysis

1H-Indol-2-ylmethyl acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetate group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with bromine can yield brominated indole derivatives .

Mechanism of Action

The mechanism of action of 1H-indol-2-ylmethyl acetate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

The acetate group can also undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which may further participate in biological processes .

Properties

IUPAC Name

1H-indol-2-ylmethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8(13)14-7-10-6-9-4-2-3-5-11(9)12-10/h2-6,12H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCMSGQCZONNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-indol-2-ylmethyl acetate
Reactant of Route 2
Reactant of Route 2
1H-indol-2-ylmethyl acetate
Reactant of Route 3
Reactant of Route 3
1H-indol-2-ylmethyl acetate
Reactant of Route 4
Reactant of Route 4
1H-indol-2-ylmethyl acetate
Reactant of Route 5
Reactant of Route 5
1H-indol-2-ylmethyl acetate
Reactant of Route 6
Reactant of Route 6
1H-indol-2-ylmethyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.